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Compound of Interest

Compound Name: 2-Chloro-5-ethylnicotinaldehyde
CAS No.: 863215-21-8
Cat. No.: B3057914
Get Quote
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Executive Summary & Chemical Profile

2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8; MW: 169.61 g/mol ) is a highly
versatile, bifunctional building block extensively utilized in the discovery of novel
pharmaceuticals and agrochemicals. Synthesized primarily via the regioselective Vilsmeier-
Haack formylation of enamides [1][2], this compound features a unique arrangement of
electrophilic centers: an aldehyde group at the C3 position and a labile chlorine atom at the C2
position. This specific substitution pattern makes it an indispensable precursor for the rapid
construction of complex, fused nitrogen-containing heterocycles.

Mechanistic Rationale: The Power of Orthogonal
Reactivity

The strategic value of 2-chloro-5-ethylnicotinaldehyde lies in its orthogonal reactivity. As a
Senior Application Scientist, understanding the causality behind its reactivity is critical for
designing efficient synthetic routes:
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» C3-Aldehyde (Electrophilic Condensation): The aldehyde is highly reactive toward primary
amines, hydrazines, and active methylene compounds. It serves as the initial anchoring point
for cascade reactions.

¢ C2-Chloro (Nucleophilic Aromatic Substitution - SNAr): The chlorine atom is activated by the
electron-withdrawing nature of both the adjacent pyridine nitrogen and the C3-aldehyde.
Once the aldehyde is converted into an imine or hydrazone, the C2-chloro group becomes
highly susceptible to intramolecular SNAr, driving ring closure [3].
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Fig 1. Orthogonal reactivity profile of 2-chloro-5-ethylnicotinaldehyde in organic synthesis.

Quantitative Summary of Synthetic Applications

To facilitate experimental planning, the following table summarizes the typical reaction
parameters and yields when utilizing 2-chloro-5-ethylnicotinaldehyde across various
synthetic workflows.
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Reaction Type  Target Scaffold Key Reagents Temp | Time Typical Yield
Hydrazone )
] Pyrazolo[3,4- Arylhydrazine, 65-110 °C, 0.5—
Condensation + o 65—-75%
b]pyridines Cs2C0s3, DMSO 12 h
SNAr
Knoevenagel + Pyrido[2,3- Amidines/Ureas,
o ) Reflux, 4-6 h 70-80%
SNAr d]pyrimidines K2COs, Dioxane
] ) ) Primary amine,

Reductive Imidacloprid

o NaBH(OAC)s, RT, 2-4 h 80-90%
Amination Analogues DCE

Key Workflow 1: Synthesis of Pyrazolo|[3,4-
b]pyridines

Pyrazolo[3,4-b]pyridines are critical pharmacophores found in various kinase inhibitors and
cardiovascular drugs (e.g., Riociguat) [4]. The synthesis leverages the sequential condensation
of an arylhydrazine with the C3-aldehyde, followed by a base-mediated SNAr cyclization.

Causality & Experimental Design

e Solvent Choice (DMSO): Dimethyl sulfoxide (DMSO) is selected as a polar aprotic solvent. It
accelerates the SNAr step by poorly solvating the nucleophilic secondary nitrogen of the
hydrazone intermediate, thereby drastically increasing its reactivity.

e Base Selection (Cs2C0s3): While spontaneous SNAr can occur with highly activated systems,
nicotinaldehyde derivatives often stall at the hydrazone stage. Cesium carbonate is preferred
over weaker bases because the large ionic radius of the cesium cation provides a "naked,"
highly active carbonate anion. This efficiently deprotonates the hydrazone without inducing
unwanted side reactions like the Cannizzaro reaction [3][4].

Arylhydrazine Cs2CO03, DMSO, Heat
2-Chloro-5-ethyl- Condensation Hydrazone (SNAr Cyclization) Pyrazolo[3,4-b]pyridine
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Fig 2. Reaction pathway for the synthesis of pyrazolo[3,4-b]pyridines via SNAr cyclization.

Protocol: One-Pot Synthesis of 5-Ethyl-1-aryl-1H-
pyrazolo[3,4-b]pyridines

This protocol is designed as a self-validating system with built-in in-process controls (IPCs).

o Condensation Phase: In an oven-dried, 50 mL round-bottom flask, dissolve 2-chloro-5-
ethylnicotinaldehyde (1.0 equiv, 5.0 mmol) and the desired arylhydrazine (1.05 equiv, 5.25
mmol) in anhydrous DMSO (15 mL).

e |PC Check 1: Stir the mixture at room temperature for 30 minutes. Monitor the
disappearance of the aldehyde signal via TLC (Hexanes:EtOAc 3:1). The intermediate
hydrazone will appear as a distinct, more polar spot. Do not proceed until the aldehyde is
completely consumed.

» Cyclization Phase: Once hydrazone formation is confirmed, add Cs2COs (2.0 equiv, 10.0
mmol) in one portion.

o Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 6570 °C
for 30—-60 minutes.

e |IPC Check 2: Sample the reaction and check via LC-MS or TLC. The hydrazone
intermediate should transition to a highly UV-active, slightly less polar spot corresponding to
the cyclized pyrazolo[3,4-b]pyridine.

o Workup: Cool the reaction to room temperature and slowly quench by pouring into 50 mL of
ice-cold water. Stir vigorously for 15 minutes to precipitate the crude product.

o Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the
combined organic layers with brine (2 x 20 mL) to remove residual DMSO, dry over
anhydrous Naz2S0a4, and concentrate under reduced pressure. Purify the residue via silica gel
column chromatography.

Key Workflow 2: Construction of Pyrido[2,3-
d]pyrimidines
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Pyrido[2,3-d]pyrimidines are prominent scaffolds in oncology and agrochemistry. They are

synthesized via a condensation of the aldehyde with an amidine or urea derivative, followed by

intramolecular cyclization [5].

Causality & Experimental Design

Reagent Stoichiometry: Amidines are typically introduced as stable hydrochloride salts.
Therefore, an excess of base (K2COs, 2.5 equiv) is strictly required—first to liberate the free
amidine base for the initial Knoevenagel-type condensation, and subsequently to drive the
SNAr ring closure.

Thermodynamic Control: Refluxing in 1,4-dioxane provides the optimal thermal energy (~100
°C) required to overcome the activation barrier of the final aromatization step, ensuring high
yields of the fully conjugated fused system.

Protocol: Synthesis of Pyrido[2,3-d]pyrimidine
Derivatives

Preparation: Charge a 100 mL pressure-rated reaction vessel with 2-chloro-5-
ethylnicotinaldehyde (1.0 equiv, 5.0 mmol) and the desired amidine hydrochloride (1.2
equiv, 6.0 mmol).

Solvent & Base Addition: Add 25 mL of anhydrous 1,4-dioxane, followed by finely powdered
K2COs (2.5 equiv, 12.5 mmol).

Reaction Execution: Purge the vessel with nitrogen for 5 minutes, seal, and heat the mixture
to reflux (100 °C) with vigorous stirring for 4—6 hours.

IPC Check: Monitor the reaction by TLC (DCM:MeOH 95:5). The reaction is complete when
the starting aldehyde is consumed and a single, dominant fluorescent spot is observed under
254 nm UV light.

Isolation: Cool the vessel to room temperature. Filter the suspension through a Celite pad to
remove inorganic salts (KCI, unreacted K2COs3), washing the pad with an additional 15 mL of
dioxane.
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» Crystallization: Concentrate the filtrate under vacuum to approximately 20% of its original
volume. Add cold ethanol (10 mL) to induce crystallization. Collect the pure pyrido[2,3-
d]pyrimidine derivative via vacuum filtration and dry overnight.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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